Fucosyllactose - 108795-32-0

Fucosyllactose

Catalog Number: EVT-455189
CAS Number: 108795-32-0
Molecular Formula: C18H32O15
Molecular Weight: 488.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fucosyllactose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Fucosyllactose is soluble (in water) and a very weakly acidic compound (based on its pKa).
Sources and Classification

2'-Fucosyllactose is predominantly sourced from human breast milk, where it plays a crucial role in neonatal health by providing prebiotic effects and protecting against pathogenic infections. It belongs to the category of human milk oligosaccharides, which are complex carbohydrates that contribute to the nutritional quality of breast milk. The classification of fucosyllactose can be summarized as follows:

  • Type: Oligosaccharide
  • Source: Human milk
  • Structure: Fucosylated disaccharide (lactose + fucose)
Synthesis Analysis

The synthesis of 2'-fucosyllactose can be achieved through various methods, primarily enzymatic and microbial fermentation techniques.

Enzymatic Synthesis

Enzymatic synthesis involves the use of specific fucosyltransferases that catalyze the transfer of fucose from guanosine diphosphate-fucose to lactose. Key enzymes involved include:

  • α-1,2-fucosyltransferase: Catalyzes the addition of fucose to lactose.
  • Guanosine diphosphate-mannose 4,6-dehydratase: Converts GDP-mannose to GDP-fucose.

Microbial Fermentation

Recent advancements have focused on genetically engineered strains of Escherichia coli to enhance production efficiency. For instance, E. coli strains are modified to overexpress the necessary enzymes for GDP-fucose production and subsequent conversion to 2'-fucosyllactose. The fermentation process typically involves:

  1. Preparation of substrates: Lactose and GDP-fucose.
  2. Batch fermentation conditions: Parameters such as temperature (25°C), pH (6.8), and agitation speed (250 rpm) are optimized for maximum yield.
  3. Product recovery: Techniques like liquid chromatography/mass spectrometry are employed for quantification and purity analysis.
Molecular Structure Analysis

The molecular structure of 2'-fucosyllactose can be represented as follows:

  • Chemical Formula: C_12H_22O_11
  • Molecular Weight: Approximately 342.30 g/mol

The structure consists of a lactose backbone (galactose linked to glucose) with a fucose moiety attached via an α-1,2 linkage to the galactose unit. This configuration is significant as it influences the oligosaccharide's biological activity and interactions with receptors in the gut.

Chemical Reactions Analysis

The primary chemical reactions involving 2'-fucosyllactose include:

  1. Glycosylation Reaction:
    GDP fucose+lactose 1 2 fucosyltransferase2 fucosyllactose+GDP\text{GDP fucose}+\text{lactose}\xrightarrow{\text{ 1 2 fucosyltransferase}}\text{2 fucosyllactose}+\text{GDP}
  2. Hydrolysis Reaction:
    Under acidic conditions, 2'-fucosyllactose can undergo hydrolysis, breaking down into its constituent sugars.
  3. Enzymatic Degradation:
    Various gut microbiota can metabolize 2'-fucosyllactose into simpler sugars, contributing to its prebiotic effects.
Mechanism of Action

The mechanism of action for 2'-fucosyllactose primarily involves its interaction with gut microbiota and immune cells:

  • Prebiotic Effects: It selectively stimulates the growth of beneficial bacteria such as bifidobacteria while inhibiting pathogens like Helicobacter pylori.
  • Immune Modulation: Fucosyllactose binds to specific receptors on immune cells, enhancing immune responses and providing protection against infections.

Research indicates that its structural characteristics facilitate binding to pathogens, preventing their adhesion to intestinal epithelial cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-fucosyllactose include:

  • Solubility: Highly soluble in water.
  • Stability: Stable under neutral pH but sensitive to extreme temperatures and acidic conditions.
  • Melting Point: Data suggests it decomposes rather than melts when heated.

These properties are critical for its application in food products and pharmaceuticals, ensuring stability during processing and storage.

Applications

Fucosyllactose has several scientific applications:

  1. Nutritional Supplements: Used in infant formulas to mimic breast milk composition.
  2. Pharmaceuticals: Investigated for potential therapeutic roles in preventing infections and modulating gut health.
  3. Functional Foods: Incorporated into functional food products aimed at enhancing gut health.

Research continues to explore its potential benefits in various health-related areas, including its role as a prebiotic and its implications in disease prevention.

Structural Diversity and Biosynthetic Pathways of Fucosyllactose in Human Milk Oligosaccharides (HMOs)

Evolutionary Significance of α1-2 vs. α1-3 Fucosylation Patterns in HMOs

The fucosylation patterns of human milk oligosaccharides (HMOs) represent a remarkable evolutionary adaptation with significant implications for infant health. Fucosyllactoses, characterized by fucose (Fuc) residues attached via α1-2 or α1-3/4 linkages to lactose cores, exhibit distinct geographical and population-based distributions that reflect co-evolution with microbial pressures. The α1-2-fucosylation, primarily governed by the fucosyltransferase 2 (FUT2) enzyme, demonstrates pronounced evolutionary conservation due to its critical role in pathogen interception. These structures act as molecular decoys that mimic epithelial cell surface receptors, effectively blocking adhesion of noroviruses, Campylobacter jejuni, and other pathogens expressing adhesins specific for α1-2-fucosylated glycans [2] [6]. This evolutionary defense mechanism is evidenced by the selective pressure maintaining FUT2 activity in approximately 80% of the global population despite the metabolic cost of synthesizing these complex glycans [6] [8].

Conversely, α1-3/4-fucosylated structures (regulated by FUT3) show greater structural diversity across populations. These linkages create preferential substrates for specific Bifidobacterium strains (B. longum subsp. infantis, B. bifidum) that possess specialized fucosidases (GH29 and GH95 families), enabling them to utilize these HMOs as carbon sources [2] [8]. This represents an evolutionary tripartite relationship: human milk provides fucosylated glycans, infant gut bacteria metabolize them, and the resulting short-chain fatty acids (SCFAs) strengthen the infant's gut barrier and immune function. The persistence of non-secretor phenotypes (FUT2-inactive) in ~20% of populations suggests possible balancing selection, where disadvantages in pathogen susceptibility might be offset by unknown advantages in specific environments or against other pathogens [6] [7].

Table 1: Evolutionary Drivers of Fucosylation Patterns in HMOs

Fucosylation TypePrimary EnzymeEvolutionary DriverFunctional ConsequencePathogen Specificity
α1-2-linkageFUT2 (Secretor)Pathogen defense blockadeDecoy receptor functionNorovirus, Campylobacter jejuni, Salmonella spp.
α1-3/4-linkageFUT3 (Lewis)Gut microbiota symbiosisPrebiotic for specialized BifidobacteriumPromotes colonization resistance against multiple pathogens
Hybrid (α1-2 + α1-3/4)FUT2/FUT3Enhanced protective synergyCombined pathogen blockade & microbiota supportBroad-spectrum protection

Enzymatic Regulation of Fucosyltransferase (FUT2/FUT3) Activity in Mammary Gland Biosynthesis

The biosynthesis of fucosyllactoses in mammary gland epithelial cells is precisely orchestrated through the spatiotemporal regulation of fucosyltransferases, primarily FUT2 and FUT3. FUT2, localized in the Golgi apparatus, transfers fucose from GDP-fucose to terminal galactose residues via α1-2-linkages, producing 2'-fucosyllactose (2'-FL) and other α1-2-fucosylated HMOs. Its expression is transcriptionally regulated and dependent on the FUT2 gene (Secretor gene). Conversely, FUT3 mediates α1-3 and α1-4 fucosylation of internal GlcNAc residues, generating structures like 3-fucosyllactose (3-FL) and lacto-N-fucopentaose II (LNFP II) [6] [7] [8].

Genetic polymorphisms significantly impact enzyme functionality. The G428A mutation (rs601338) in FUT2 prevalent in Caucasian populations causes complete loss of α1-2-fucosyltransferase activity, whereas the A385T mutation (rs1047781) common in Chinese populations reduces but does not eliminate enzyme function [6]. This results in a spectrum of secretor statuses with varying HMO profiles:

  • Strong secretors (Se+/Le+): Produce all α1-2-fucosylated HMOs (70% of Europeans)
  • Weak secretors (Se+/Le-): Lack α1-4-fucosylated structures (9% of Europeans)
  • Non-secretors (Se-/Le+): Deficient in α1-2-fucosylated HMOs (20% of Europeans)
  • Lewis-negative non-secretors (Se-/Le-): Produce only α1-3-fucosylated structures via Lewis-independent fucosyltransferases (1% of Europeans) [3] [6] [8]

Transcriptomic analyses of mammary epithelial cells reveal coordinated expression of FUT enzymes with glycosyltransferases involved in HMO elongation (B3GNT, B4GALT) and nucleotide-sugar transporters. This coordination ensures balanced metabolic flux through the HMO biosynthetic pathways. Notably, FUT2 expression shows no direct correlation with 2'-FL concentration in milk, indicating complex post-translational regulation and substrate competition within the Golgi [7].

Table 2: Characteristics of Key Fucosyltransferases in HMO Biosynthesis

EnzymeGeneLinkage SpecificityPrimary ProductsExpression RegulationImpact of Inactivating Mutations
FUT2FUT2α1→22'-FL, LNFP I, LDFTHormonally regulated during lactationLoss of α1-2-fucosylated HMOs (Non-secretor phenotype)
FUT3FUT3α1→3/α1→43-FL, LNFP II, III, VCo-expressed with core HMO elongation enzymesLoss of Lewis antigens; reduced α1-3/4-fucosylation
FUT1FUT1α1→2Minor contributionLow/absent in mammary epitheliumNot significant for milk composition

Comparative Analysis of 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL) Molecular Architectures

The structural distinction between 2'-fucosyllactose (2'-FL; Fucα1-2Galβ1-4Glc) and 3-fucosyllactose (3-FL; Galβ1-4[Fucα1-3]Glc) arises from differential positioning of the fucose moiety on the lactose core, conferring unique biochemical properties and biological functions. These isomeric structures exemplify how subtle variations in glycosidic linkages translate to significant functional divergence within the HMO repertoire:

Spatial Configuration and Molecular Interactions:

  • 2'-FL: The α1-2 linkage positions fucose perpendicular to the galactose residue, creating a terminal epitope that structurally mimics histo-blood group antigens. This configuration enables high-affinity binding to lectins and adhesins on pathogens like Campylobacter jejuni (recognizing H-1 antigen) and norovirus strains (binding to HBGA receptors). The terminal positioning allows unhindered interaction with soluble and cell-surface receptors [2] [9].
  • 3-FL: The α1-3 linkage attaches fucose to the reducing-end glucose, creating a branched topology that sterically hinders access to the glucose moiety. This internal positioning creates distinct conformational epitopes preferentially recognized by microbial glycosidases rather than pathogen adhesins. Bifidobacterium longum subsp. infantis expresses specialized α1-3-fucosidases that cleave this linkage but cannot hydrolyze 2'-FL's α1-2 bond [8] [9].

Thermodynamic and Physicochemical Properties:Molecular dynamics simulations reveal differences in flexibility and hydration:

  • 2'-FL exhibits greater rotational freedom around the α1-2 linkage, adopting multiple low-energy conformations that facilitate binding plasticity to diverse lectin domains
  • 3-FL shows constrained flexibility near the branching point but greater stability in the galactose-glucose disaccharide backbone
  • Both isomers demonstrate high acid stability and resistance to digestive enzymes, ensuring their intact passage to the distal intestine [8]

Biosynthetic Precursor Requirements:

  • 2'-FL biosynthesis requires GDP-fucose and lactose, directly utilizing the de novo pathway via mannose-6-phosphate → GDP-D-mannose → GDP-fucose
  • 3-FL synthesis competes for the same GDP-fucose pool but occurs after core oligosaccharide elongation in more complex HMOs, explaining its lower abundance in early lactation when simpler structures predominate [1] [10]

Table 3: Structural and Functional Comparison of Key Fucosyllactoses

Property2'-Fucosyllactose (2'-FL)3-Fucosyllactose (3-FL)Lactodifucotetraose (LDFT)
Chemical StructureFucα1-2Galβ1-4GlcGalβ1-4(Fucα1-3)GlcFucα1-2Galβ1-4(Fucα1-3)Glc
Molecular Weight488.4 g/mol488.4 g/mol634.5 g/mol
Linkage TypeTerminal α1-2Internal α1-3Dual (α1-2 + α1-3)
Relative Abundance20-30% of total HMOs (secretors)3-10% of total HMOs1-5% of total HMOs
Primary Microbial UtilizersB. bifidum, B. longum subsp. infantis (specific strains)B. longum subsp. infantis, Bacteroides spp.B. bifidum
Pathogen Anti-adhesion SpecificityNorovirus, Campylobacter jejuni, Salmonella entericaLimited evidence for specific inhibitionPotent inhibition of Helicobacter pylori

Figure: 3D Molecular Models Illustrating Key Structural Differences Between 2'-FL and 3-FL

2'-FL:                         3-FL:Fuc (α1-2)                     Gal (β1-4)│                              │▼                              ▼Gal (β1-4)                   Glc (β1-4) │                              ▲▼                              │Glc (reducing end)             Fuc (α1-3)Hydrogen bonding sites:          Hydrophobic pocket:● Extensive solvent-exposed     ● Partially buried fucosefucose moiety                 ● Enhanced hydrophobic ● Broad lectin-binding            interactionssurface                         with bacterial fucosidases

Metabolic Engineering Strategies for Fucosyllactose Production

The complex structures of fucosyllactoses present significant challenges for large-scale production, necessitating sophisticated metabolic engineering approaches. Recent advances focus on optimizing microbial cell factories, primarily Escherichia coli and Bacillus subtilis, to achieve high-yield production of 2'-FL and 3-FL through de novo and salvage pathways:

De Novo Pathway Engineering:The most successful strategy involves reconstructing the GDP-L-fucose biosynthesis pathway in recombinant strains:

  • Precursor balancing: Overexpression of manA (phosphomannose isomerase), manB (phosphomannomutase), and manC (mannose-1-phosphate guanylyltransferase) enhances flux from fructose-6-phosphate to GDP-D-mannose
  • GDP-fucose module: Co-expression of gmd (GDP-D-mannose-4,6-dehydratase) and wcaG (GDP-L-fucose synthase) converts GDP-D-mannose to GDP-L-fucose
  • Fucosyltransferase selection: Screening diverse α1,2-fucosyltransferases identified Helicobacter pylori FutC as the most efficient for 2'-FL synthesis, while Bacteroides fragilis WcfB shows superior activity for 3-FL production [1] [4] [10]
  • Lactose transport enhancement: Overexpression of lacY (lactose permease) increases intracellular lactose availability

This approach yielded 22.3 g/L 2'-FL in fed-batch fermentation using engineered E. coli with a molar yield of 0.53 mole 2'-FL per mole lactose [10].

Cofactor Regeneration Systems:NADPH and GTP are critical cofactors in the de novo pathway:

  • Introduction of zwf (glucose-6-phosphate dehydrogenase) and gnd (6-phosphogluconate dehydrogenase) enhances NADPH regeneration via the pentose phosphate pathway
  • Overexpression of gsk (guanylate kinase) improves GTP cycling efficiency
  • Combining these modifications increased GDP-fucose availability by 85% and 2'-FL titer by 2.2-fold compared to baseline strains [10]

Competitive Pathway Elimination:CRISPR-Cas9-mediated knockout of competing pathways significantly improves flux:

  • lacZ inactivation prevents lactose hydrolysis to glucose and galactose
  • wcaJ deletion blocks colanic acid synthesis, redirecting GDP-fucose toward 2'-FL production
  • fucK and fucI knockouts prevent metabolic diversion of fucose to energy metabolismThese modifications achieved a 6.59-fold increase in 2'-FL titer [10]

Novel Carbon Source Utilization:To reduce reliance on exogenous lactose, sucrose-based production systems were developed:

  • Expression of sucrose phosphorylase (agt) generates glucose-1-phosphate and fructose
  • Co-expression of manB and manC channels glucose-1-phosphate toward GDP-mannose
  • This strategy yielded >60 g/L 2'-FL from sucrose in 84 hours, eliminating lactose-associated bioburden issues [4]

Table 4: Metabolic Engineering Strategies for High-Titer Fucosyllactose Production

Engineering TargetGenetic ModificationsImpact on 2'-FL ProductionStrain/System
De Novo Pathway AmplificationmanB-manC-gmd-wcaG operon + futC1.45 g/L → 20.1 g/LE. coli JM109
Cofactor Regenerationzwf (glucose-6-P dehydrogenase) + gsk (guanylate kinase)2.24 g/L (45% increase)E. coli BWZW-24
Competitive Pathway KnockoutΔlacZ ΔwcaJ (CRISPR-Cas9)6.59-fold increaseE. coli BW25113
Sucrose UtilizationSucrose phosphorylase (agt) + optimized GDP-fucose pathway>60 g/L in 84hEngineered E. coli K-12
Bacillus subtilis SystemIntegrated manB-manC-gmd-wcaG-futC cassette12.8 g/L in fed-batchB. subtilis 168

The structural diversity and complex biosynthesis of fucosyllactoses underscore their critical importance in infant nutrition and development. From evolutionary adaptations shaping fucosylation patterns to precise enzymatic regulation in mammary glands, and from subtle structural variations dictating function to sophisticated metabolic engineering for production, these remarkable glycans exemplify nature's intricate design. Continued advances in glycomics and synthetic biology promise to unravel deeper structure-function relationships and enhance bioproduction capabilities, enabling broader applications of these multifunctional molecules beyond infant nutrition.

Properties

CAS Number

108795-32-0

Product Name

Fucosyllactose

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-2-methoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

InChI

InChI=1S/C18H32O15/c1-28-16-14(27)15(33-18-13(26)11(24)9(22)6(2-19)31-18)10(23)7(32-16)4-30-17-12(25)8(21)5(20)3-29-17/h5-27H,2-4H2,1H3/t5-,6-,7-,8+,9-,10-,11+,12+,13+,14+,15+,16+,17-,18-/m1/s1

InChI Key

RTVRUWIBAVHRQX-PMEZUWKYSA-N

SMILES

COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.